Enabling Convergent Synthetic Strategy for Pyrrolo[2,3-d]pyrimidine Scaffolds: A Key Differentiator from Unsubstituted 4-Cyanopiperidine
The primary differentiation is the compound's specific functionalization. Butyl 2-(4-cyanopiperidin-1-yl)acetate contains a pre-installed N-(butyl acetate) group, which serves as a direct coupling partner for the convergent synthesis of pyrrolo[2,3-d]pyrimidine-based therapeutics . In contrast, the comparator, unsubstituted 4-cyanopiperidine (CAS 4395-98-6), lacks this N-alkylation and requires additional synthetic steps to achieve the same functional handle . This difference is not merely structural but translates directly into synthetic route design: a convergent pathway vs. a divergent, linear one.
| Evidence Dimension | Synthetic Utility in Convergent Routes |
|---|---|
| Target Compound Data | Pre-functionalized with N-(butyl acetate) group for convergent coupling |
| Comparator Or Baseline | 4-Cyanopiperidine (unsubstituted, CAS 4395-98-6) requires N-alkylation and esterification to achieve same functionality |
| Quantified Difference | Reduction of 2-3 synthetic steps (qualitative) in a convergent synthesis of pyrrolo[2,3-d]pyrimidines |
| Conditions | Synthetic route design for pyrrolo[2,3-d]pyrimidine pharmacophores |
Why This Matters
Procurement of this specific derivative enables a more efficient, step-economic synthetic route, directly reducing labor time and material costs in medicinal chemistry campaigns.
